![molecular formula C22H21NO2 B180272 N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 6150-05-6](/img/structure/B180272.png)
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a chemical compound that is commonly referred to as MPA-N. This compound is a member of the acetamide family and is known for its potential use in scientific research. MPA-N is a synthetic compound that has been synthesized using a variety of methods, each with its own advantages and limitations.
作用機序
The mechanism of action of MPA-N is complex and involves interactions with a variety of receptors. MPA-N has been shown to act as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and sleep. MPA-N has also been shown to act as an antagonist at the alpha-2 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate. Additionally, MPA-N has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
生化学的および生理学的効果
The biochemical and physiological effects of MPA-N are varied and depend on the specific receptors with which it interacts. MPA-N has been shown to produce anxiolytic effects, which may be due to its interaction with the GABA-A receptor. MPA-N has also been shown to produce antihypertensive effects, which may be due to its interaction with the alpha-2 adrenergic receptor. Additionally, MPA-N has been shown to produce psychedelic effects, which may be due to its interaction with the 5-HT2A receptor.
実験室実験の利点と制限
MPA-N has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, MPA-N has been shown to have a high affinity for several receptors, which makes it a useful tool for studying receptor function. However, one limitation of MPA-N is that its mechanism of action is complex and involves interactions with multiple receptors, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MPA-N. One area of research is the development of more selective compounds that target specific receptors. Another area of research is the study of the long-term effects of MPA-N on brain function and behavior. Additionally, the potential therapeutic applications of MPA-N, such as in the treatment of anxiety or hypertension, warrant further investigation.
合成法
The synthesis of MPA-N can be achieved using a variety of methods. One of the most common methods is the reaction between N-(3-methylphenyl)acetamide and 4-(4-methylphenyl)phenoxyacetic acid in the presence of a dehydrating agent. This method is advantageous because it produces a high yield of MPA-N. However, it also has limitations, including the requirement for a dehydrating agent and the potential for the generation of impurities.
科学的研究の応用
MPA-N is a compound that has been studied for its potential use in scientific research. One area of research that has focused on MPA-N is the study of its mechanism of action. MPA-N has been shown to interact with a variety of receptors, including the GABA-A receptor, the alpha-2 adrenergic receptor, and the 5-HT2A receptor. These interactions have been shown to produce a variety of biochemical and physiological effects.
特性
CAS番号 |
6150-05-6 |
|---|---|
製品名 |
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
分子式 |
C22H21NO2 |
分子量 |
331.4 g/mol |
IUPAC名 |
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
InChI |
InChI=1S/C22H21NO2/c1-16-6-8-18(9-7-16)19-10-12-21(13-11-19)25-15-22(24)23-20-5-3-4-17(2)14-20/h3-14H,15H2,1-2H3,(H,23,24) |
InChIキー |
UQJJSYHIPJMPKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C |
正規SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



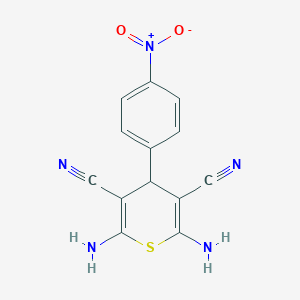
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)
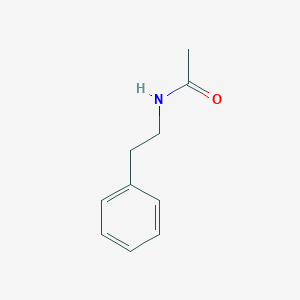
![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)
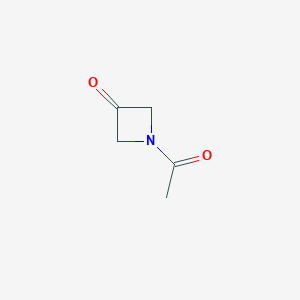
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
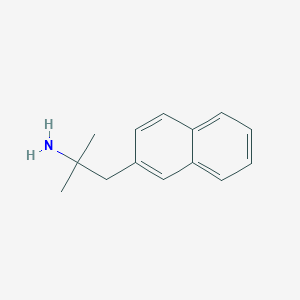
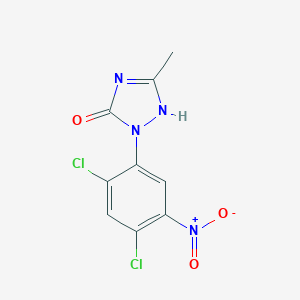
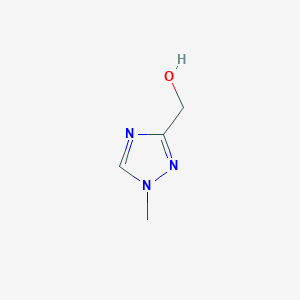
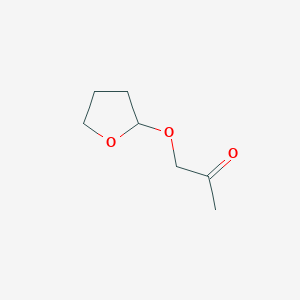
![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)
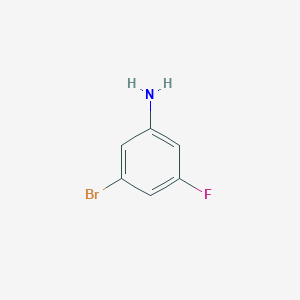
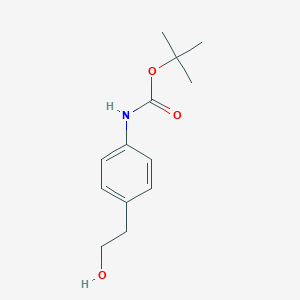
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)